3-(Trifluoromethyl)pyridine-2-thiol
Overview
Description
3-(Trifluoromethyl)pyridine-2-thiol, also known as 3-(Trifluoromethyl)-2-mercaptopyridine, is an organic compound with the molecular formula C6H4F3NS and a molecular weight of 179.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with a thiol group at the 2-position. It is a colorless liquid with a pungent odor and is used in various chemical and industrial applications .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of flazasulfuron-d6 , which is a trifluoro-pyridine derivative acting as a pesticide . Therefore, it can be inferred that the compound might interact with targets that are crucial for the survival of pests.
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives has been observed to result in superior pest control properties . This suggests that the compound might interact with its targets in a way that disrupts the normal functioning of pests.
Safety and Hazards
Future Directions
The development of organic compounds containing fluorine, such as 3-(Trifluoromethyl)pyridine-2-thiol, is becoming an increasingly important research topic . The unique physicochemical properties of fluorine have earned it a unique place in the arsenal of the discovery chemist . It is expected that many novel applications of this compound will be discovered in the future .
Biochemical Analysis
Biochemical Properties
Molecules with a -CF3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that the trifluoromethyl group can influence the potency of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)pyridine-2-thiol can be synthesized through the reaction of pyridine-2-thiol with trifluoromethylating agents. One common method involves the reaction of pyridine-2-thiol with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine-2-thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-Chloropyridine-2-thiol
- 5-Bromopyridine-2-thiol
- 3-Nitropyridine-2-thiol
- 2-Mercaptopyridine-3-carbonitrile
Comparison: 3-(Trifluoromethyl)pyridine-2-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable in various applications. In contrast, other similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGSRAAAQJSWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374820 | |
Record name | 3-(Trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-74-6 | |
Record name | 3-(Trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104040-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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